(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
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Description
“(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone” is a complex organic compound with the molecular formula C24H17F3N2O2 . It has an average mass of 422.399 Da and a monoisotopic mass of 422.124207 Da .
Molecular Structure Analysis
The molecular structure of this compound involves multiple aromatic rings, including a biphenyl group and a pyrazol group, connected by an ether and a ketone functional group . The presence of fluorine atoms on the phenyl rings may influence the compound’s reactivity and physical properties .Scientific Research Applications
Antimicrobial Activity
Fluorinated compounds, such as the ones closely related to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and oxime derivatives, showing promising antibacterial activities against various bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans (Gadakh, Pandit, Rindhe, & Karale, 2010).
Enhancing Spectroscopic Properties
Woydziak et al. (2012) demonstrated the synthesis of fluorinated fluorophores, where fluorination significantly improved photostability and spectroscopic properties. This approach provides access to a wide variety of novel fluorinated compounds with potential applications in fluorescent labeling and imaging (Woydziak, Fu, & Peterson, 2012).
Inhibition of Enzymes for Therapeutic Applications
Rudnitskaya et al. (2009) identified organofluorine compounds as inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. The best inhibitors showed IC50 values comparable to AMP, the natural inhibitor of FBPase, highlighting the therapeutic potential of such compounds in managing diabetes or cancer (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Synthesis and Structural Analysis
Research by Yu (2002) involved the synthesis of 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole, highlighting the methodology for synthesizing complex fluorinated compounds that could serve as intermediates for developing herbicides or other agrochemicals (Yu, 2002).
Antifungal and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, indicating the significance of fluorinated compounds in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2/c1-15(31-17-10-11-18(21(27)14-17)16-6-3-2-4-7-16)22-12-13-29(28-22)24(30)23-19(25)8-5-9-20(23)26/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOFSLYCRXXGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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